2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
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Overview
Description
2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorinated methoxyphenyl group attached to a piperazine ring, which is further connected to a methylpyridine carbonitrile moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoro-3-methoxyaniline with ethylene glycol to form 4-(4-fluoro-3-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon under hydrogenation conditions.
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Coupling with Pyridine Derivative: : The piperazine intermediate is then coupled with 6-methylpyridine-4-carbonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane. The reaction is typically conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(4-formyl-3-methoxyphenyl)piperazine derivatives.
Reduction: Conversion to 2-[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-amine.
Substitution: Various substituted phenylpiperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile has been studied for its potential as a ligand for various receptors in the central nervous system. It shows promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anxiolytic and antidepressant properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of serotonin and dopamine receptors, influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, cognition, and behavior, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
- 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile stands out due to the presence of both fluorine and methoxy groups on the phenyl ring. This dual substitution pattern enhances its binding affinity and selectivity for certain receptors, potentially leading to more pronounced biological effects.
Properties
IUPAC Name |
2-[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13-9-14(12-20)10-18(21-13)23-7-5-22(6-8-23)15-3-4-16(19)17(11-15)24-2/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIRSLYGBCIKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCN(CC2)C3=CC(=C(C=C3)F)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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